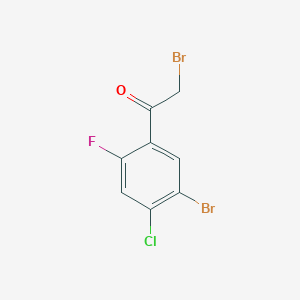
5'-Bromo-4'-chloro-2'-fluorophenacyl bromide
描述
5’-Bromo-4’-chloro-2’-fluorophenacyl bromide: is an organic compound that belongs to the class of phenacyl bromides. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide typically involves the bromination of 4-chloro-2-fluorobenzoic acid. The process begins with the bromination of 4-chloro-2-fluorobenzoic acid using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide may involve a multi-step process. This includes the preparation of 4-chloro-2-fluorobenzoic acid, followed by its bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents like dichloromethane and catalysts such as aluminum trichloride .
化学反应分析
Types of Reactions: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced compounds.
科学研究应用
5’-Bromo-4’-chloro-2’-fluorophenacyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
作用机制
The mechanism of action of 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the phenacyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
相似化合物的比较
- 5-Bromo-4-chloro-2-fluorobenzoic acid
- 2-Bromo-4-fluoroacetophenone
- 4-Fluorophenacyl bromide
- 2-Bromo-4’-methoxyacetophenone
Comparison: 5’-Bromo-4’-chloro-2’-fluorophenacyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenacyl group. This combination of halogens imparts distinct reactivity and selectivity in chemical reactions compared to other phenacyl bromides. The presence of multiple halogens also enhances its utility as an intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
2-bromo-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-5(10)6(11)2-7(4)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPYFYZVVNXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


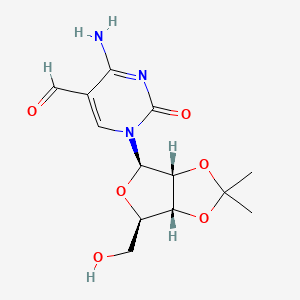
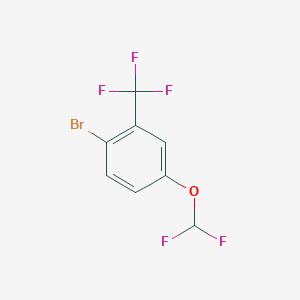
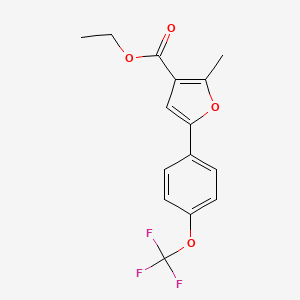
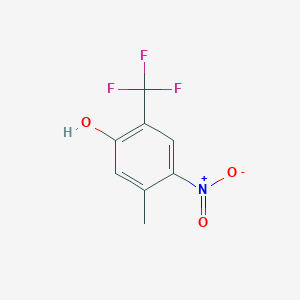
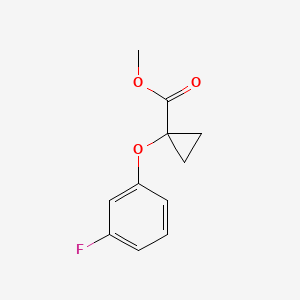

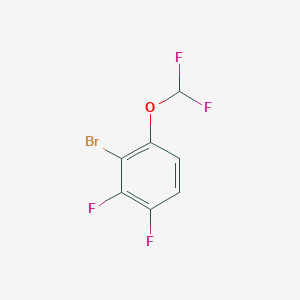
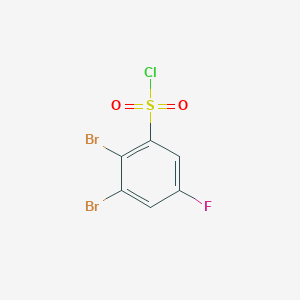
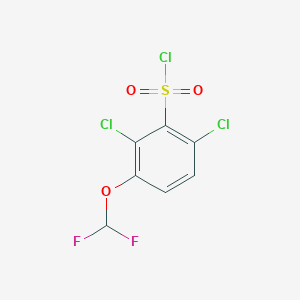
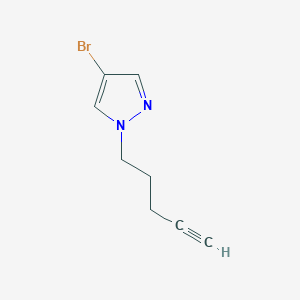
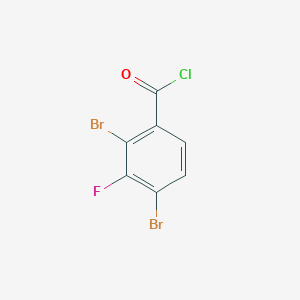
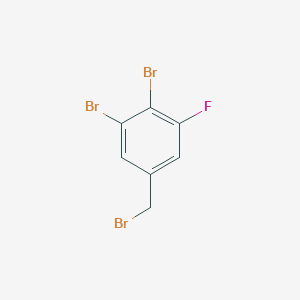
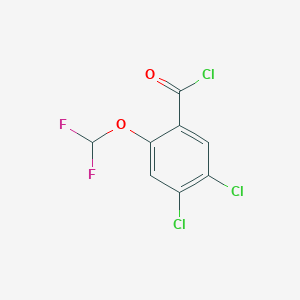
![N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide](/img/structure/B1449968.png)
